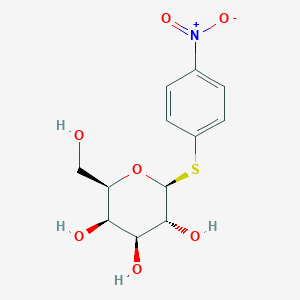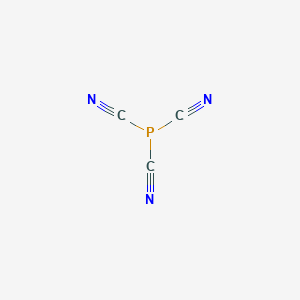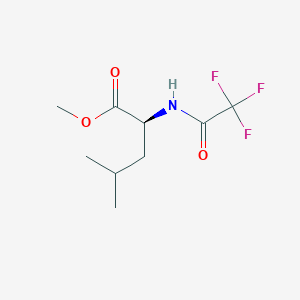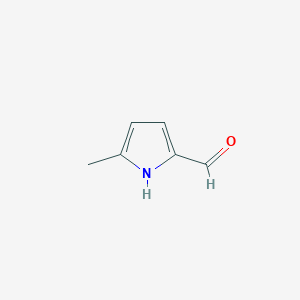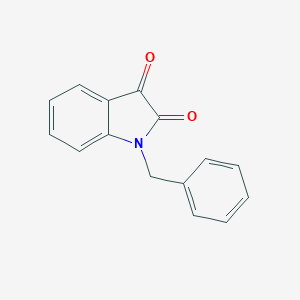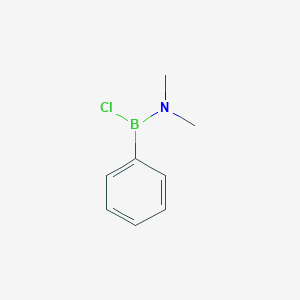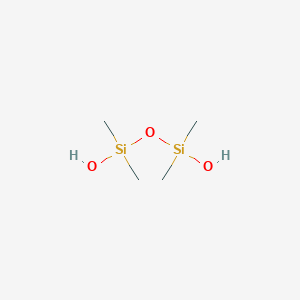
1,3-二硅氧二醇, 1,1,3,3-四甲基-
描述
Synthesis Analysis
The synthesis of 1,3-disiloxanediol, 1,1,3,3-tetramethyl-, involves hydrolysis of corresponding diisocyanatodisiloxanes and tetrachlorodisiloxane. These compounds exhibit high thermal stability, allowing for sublimation without decomposition. Such processes yield materials suitable for forming ladder oligosilsesquioxanes, demonstrating the compound's foundational role in creating complex siloxane structures (Suyama et al., 2007).
Molecular Structure Analysis
X-ray crystallography reveals that 1,3-disiloxanediol, 1,1,3,3-tetramethyl-, forms a columnar array with a diameter of 1.21 nm in the crystal, featuring intermolecular hydrogen bonding. The gauche- and anti-conformations of the disiloxane-1,1,3,3-tetraol indicate its flexible molecular arrangement, which influences its chemical reactivity and physical properties (Suyama et al., 2007).
Chemical Reactions and Properties
1,3-Disiloxanediols serve as effective hydrogen-bonding catalysts, with activities surpassing those of silanediols and triarylsilanols. Their catalytic behavior, assessed through the Friedel Crafts addition of indole to trans-β-nitrostyrene, confirms their potential as robust, recoverable catalysts without deactivation or product inhibition under reaction conditions (Diemoz et al., 2017).
Physical Properties Analysis
The physical properties of 1,3-disiloxanediol, 1,1,3,3-tetramethyl-, such as solubility in common organic solvents and thermal stability, enable a broad range of applications. Its ability to form specific crystalline structures through hydrogen bonding highlights its significance in designing molecular architectures with tailored physical characteristics (Suyama et al., 2007).
Chemical Properties Analysis
The compound exhibits strong hydrogen-bonding and anion-binding abilities, influenced by its molecular structure. The existence of 1,3-disiloxanediol, 1,1,3,3-tetramethyl-, in various conformations and its interactions with other molecules through hydrogen bonds underline its chemical versatility. Such properties make it an excellent candidate for applications requiring specific chemical reactivities or binding capabilities (Diemoz et al., 2016).
科学研究应用
Application 1: Production of Silicone Polymers or Silicone Resins
- Scientific Field : Polymer Chemistry
- Summary of Application : “1,3-Disiloxanediol, 1,1,3,3-tetramethyl-” is used as a monomer in the production of silicone polymers or silicone resins .
- Results or Outcomes : The outcome of this application is the production of silicone polymers or resins, which have a wide range of uses in various industries, including electronics, construction, and healthcare .
Application 2: Preparation of Other Organosilicon Compounds
- Scientific Field : Organosilicon Chemistry
- Summary of Application : “1,3-Disiloxanediol, 1,1,3,3-tetramethyl-” is used as a precursor to prepare other organosilicon compounds .
- Results or Outcomes : The outcome of this application is the synthesis of a variety of organosilicon compounds, which have a wide range of uses in various industries, including electronics, construction, and healthcare .
Application 3: Synthesis of Polysiloxane Containing Faculties End Groups
- Scientific Field : Polymer Chemistry
- Summary of Application : “1,3-Disiloxanediol, 1,1,3,3-tetramethyl-” can be used for the synthesis of polysiloxane containing faculties end groups .
- Results or Outcomes : The outcome of this application is the synthesis of a variety of polysiloxanes, which have a wide range of uses in various industries, including electronics, construction, and healthcare .
Application 4: Preparation of High Performance Organic Silicone Surfactants
- Scientific Field : Surfactant Chemistry
- Summary of Application : “1,3-Disiloxanediol, 1,1,3,3-tetramethyl-” can be used for the preparation of high performance organic silicone surfactants .
- Results or Outcomes : The outcome of this application is the synthesis of a variety of high performance organic silicone surfactants, which have a wide range of uses in various industries, including electronics, construction, and healthcare .
Application 5: Non-Aqueous Polymer Preparation
- Scientific Field : Polymer Chemistry
- Summary of Application : “1,3-Disiloxanediol, 1,1,3,3-tetramethyl-” can be used in non-aqueous polymer preparation .
- Results or Outcomes : The outcome of this application is the synthesis of a variety of polymers, which have a wide range of uses in various industries, including electronics, construction, and healthcare .
Application 6: Production of Addition Silicon Rubber, Silica Gel, Hydrogenpolysiloxane and Plastic, Resin Modifier, Dendrite Polymer Special Additives
- Scientific Field : Polymer Chemistry
- Summary of Application : “1,3-Disiloxanediol, 1,1,3,3-tetramethyl-” can be used for the production of many products, such as addition silicon rubber, silica gel, Hydrogenpolysiloxane and plastic, resin modifier, dendrite polymer special additives .
- Results or Outcomes : The outcome of this application is the synthesis of a variety of products, which have a wide range of uses in various industries, including electronics, construction, and healthcare .
安全和危害
属性
IUPAC Name |
hydroxy-[hydroxy(dimethyl)silyl]oxy-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H14O3Si2/c1-8(2,5)7-9(3,4)6/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFEAZKFNWPIFCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(O)O[Si](C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H14O3Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8061505 | |
| Record name | 1,3-Disiloxanediol, 1,1,3,3-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8061505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Disiloxanediol, 1,1,3,3-tetramethyl- | |
CAS RN |
1118-15-6 | |
| Record name | 1,1,3,3-Tetramethyl-1,3-disiloxanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1118-15-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Disiloxanediol, 1,1,3,3-tetramethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001118156 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Disiloxanediol, 1,1,3,3-tetramethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Disiloxanediol, 1,1,3,3-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8061505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,3,3-tetramethyldisiloxane-1,3-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.963 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



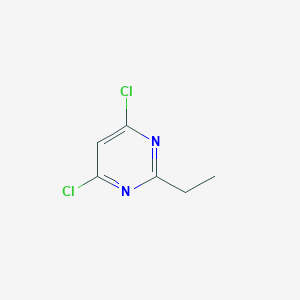
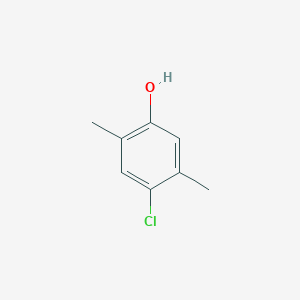
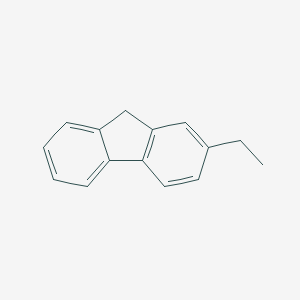
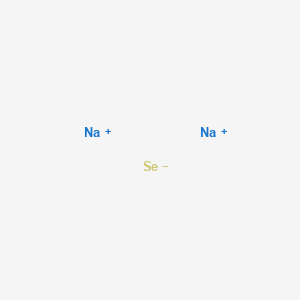
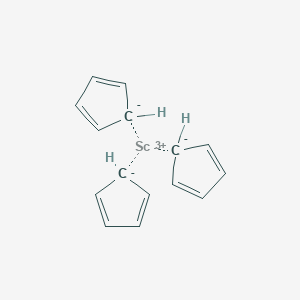
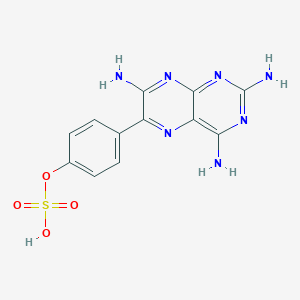
![1,2,3,4,7,7-Hexafluorobicyclo[2.2.1]hept-2-ene](/img/structure/B74093.png)
